molecular formula C18H16N2O3S B2712299 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide CAS No. 2034525-70-5

3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide

Cat. No.: B2712299
CAS No.: 2034525-70-5
M. Wt: 340.4
InChI Key: VBMCADALPNAWIC-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a thiazol-2-yloxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiazole to Benzyl Group: The thiazole derivative is then reacted with a benzyl halide to form the thiazol-2-yloxybenzyl intermediate.

    Formation of the Benzamide Core: The final step involves the reaction of the thiazol-2-yloxybenzyl intermediate with 3-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-hydroxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide.

    Reduction: Formation of 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)aniline.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-(thiazol-2-yloxy)phenyl)benzamide
  • 3-methoxy-N-(4-(thiazol-2-yl)benzyl)benzamide
  • 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)aniline

Uniqueness

3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the thiazol-2-yloxybenzyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-16-4-2-3-14(11-16)17(21)20-12-13-5-7-15(8-6-13)23-18-19-9-10-24-18/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMCADALPNAWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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